molecular formula C12H8FNO3 B6367733 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine CAS No. 1261895-90-2

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Cat. No.: B6367733
CAS No.: 1261895-90-2
M. Wt: 233.19 g/mol
InChI Key: UHRSQTVPLMVZTH-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine is an organic compound with significant potential in various scientific fields. It features a pyridine ring substituted with a carboxy-fluorophenyl group and a hydroxyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Coupling Reaction: The diazonium salt undergoes a coupling reaction with a pyridine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Carboxy-3-fluorophenyl)-2-pyridone.

    Reduction: Formation of 3-(4-Hydroxy-3-fluorophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The carboxyl and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carboxy-3-fluorophenyl)phenol
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid

Uniqueness

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring enhances its versatility in coordination chemistry and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-6-7(3-4-9(10)12(16)17)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSQTVPLMVZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682971
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-90-2
Record name Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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